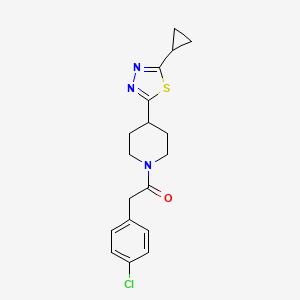

2-(4-Chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Description

The compound 2-(4-Chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone features a 4-chlorophenyl group attached to an ethanone backbone, which is further linked to a piperidine ring substituted with a 5-cyclopropyl-1,3,4-thiadiazole moiety. This structure combines aromatic, heterocyclic, and aliphatic components, making it a candidate for diverse biological activities, particularly in targeting enzymes or receptors where chloroaryl and thiadiazole groups play critical roles.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3OS/c19-15-5-1-12(2-6-15)11-16(23)22-9-7-14(8-10-22)18-21-20-17(24-18)13-3-4-13/h1-2,5-6,13-14H,3-4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHMDXBDQKIDBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The process generally includes the following stages:

- Formation of the Thiadiazole Ring : The cyclopropyl group is introduced into the thiadiazole structure through cyclization reactions.

- Piperidine Substitution : The piperidine moiety is attached to the thiadiazole to form the core structure.

- Final Coupling : The final product is obtained by coupling with 4-chlorophenyl and ethanone derivatives.

The purity and yield of the synthesized compound are critical for ensuring its biological activity in subsequent assays.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds featuring piperidine and thiadiazole structures. For example:

- A related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, indicating moderate to significant efficacy .

- Mechanistic studies revealed that such compounds can inhibit poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes, leading to enhanced apoptosis in cancer cells .

Neuropharmacological Effects

Compounds with piperidine structures often interact with neurotransmitter systems. Preliminary data suggest that this compound may influence dopamine and serotonin pathways, which could be beneficial in treating neuropsychiatric disorders.

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes such as DHODH (dihydroorotate dehydrogenase), which is crucial for pyrimidine biosynthesis .

- Receptor Modulation : The compound may act as a modulator for G protein-coupled receptors (GPCRs), leading to altered intracellular signaling pathways .

Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions led to enhanced activity compared to standard antibiotics.

Study 2: Anticancer Potential

In vitro assays were performed on breast cancer cell lines using a structurally similar compound. The results showed significant inhibition of cell proliferation and induction of apoptosis via PARP inhibition.

Summary Table of Biological Activities

| Activity Type | Efficacy | Mechanism |

|---|---|---|

| Antimicrobial | Moderate | Enzyme inhibition |

| Anticancer | Significant | PARP inhibition |

| Neuropharmacological | Potential | Receptor modulation |

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of piperidine and thiadiazole have shown efficacy against various cancer cell lines. Studies have demonstrated that certain analogs can inhibit the proliferation of human breast cancer cells, with IC50 values indicating moderate to significant efficacy . The mechanism often involves the modulation of poly (ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair processes.

2. Neuropharmacological Effects

Compounds containing piperidine structures are known for their neuropharmacological effects. They can act as potential agents for treating neurological disorders by modulating neurotransmitter pathways. The presence of the chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and bioavailability .

3. Anti-inflammatory Properties

Similar compounds have been evaluated for anti-inflammatory activity. The presence of thiadiazole rings has been linked to reduced inflammatory responses in various models, suggesting that 2-(4-Chlorophenyl)-1-(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone may also possess such properties .

Agricultural Applications

1. Fungicide Development

The compound's structural components make it a candidate for developing agricultural fungicides. As an intermediate in the synthesis of other agrochemicals, it plays a role in enhancing crop protection strategies against fungal pathogens . The chlorophenyl moiety is particularly effective in imparting antifungal activity.

Chemical Synthesis Applications

1. Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the modification and development of new derivatives with tailored biological activities. For example, it can be utilized in synthesizing more complex molecules through various coupling reactions or as a precursor in the preparation of other pharmaceutical agents .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values around 18 μM | Potential drug development for cancer therapy |

| Research on Neuropharmacological Effects | Showed modulation of neurotransmitter release and potential therapeutic effects on neurological disorders | Development of neuroprotective agents |

| Evaluation of Anti-inflammatory Activity | Indicated reduction in inflammatory markers in vivo | Possible treatment options for inflammatory diseases |

| Synthesis of Agrochemicals | Utilized as an intermediate in developing fungicides | Enhancing agricultural productivity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs, including chloro-substituted aromatic rings, heterocycles (e.g., thiadiazole, oxadiazole), and piperidine/piperazine moieties. Below is a comparative analysis based on evidence:

Table 1: Key Properties of Target Compound and Analogs

Key Differences and Implications

Core Structure Variations: The target compound uses an ethanone-piperidine-thiadiazole core, whereas analogs like the quinoline carboxamide () employ a quinoline backbone. This difference may influence target selectivity; quinoline derivatives often interact with DNA or kinase enzymes, while ethanone-linked piperidines are more common in receptor modulation (e.g., GPCRs) .

Substituent Effects: The cyclopropyl group on the thiadiazole ring in the target compound may enhance metabolic stability compared to unsubstituted thiadiazoles (e.g., ’s oxadiazole analog) by reducing oxidative degradation .

Physicochemical Properties :

- The compound in has a higher molecular weight (544.125 vs. ~400 estimated for the target compound) and more hydrogen bond acceptors (6 vs. likely 4–5), which could reduce its bioavailability .

- The XlogP of 4.5 () suggests high lipophilicity, whereas the target compound’s XlogP (unreported) may be lower due to fewer aromatic rings, balancing absorption and excretion .

Biological Relevance: Thiadiazole and oxadiazole rings (common in and ) are known for electron-withdrawing effects, which can enhance binding to enzymes like kinases or proteases. The target compound’s 5-cyclopropyl-thiadiazole group may offer steric advantages in target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.